

# Physical properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

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## Compound of Interest

Compound Name:	2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Cat. No.:	B135978

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An In-depth Technical Guide on the Physical Properties of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile**

## Introduction

**2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile**, with the CAS Number 95689-38-6, is a nitrile-functionalized organic compound.<sup>[1][2]</sup> Its molecular structure consists of a conjugated system that includes a dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>), a methoxy group (-OCH<sub>3</sub>), and two cyano groups (-CN) attached to an allylidene backbone.<sup>[1]</sup> This particular arrangement of functional groups facilitates intramolecular charge transfer (ICT), where the dimethylamino group acts as an electron donor and the malononitrile moiety serves as an electron acceptor.<sup>[1]</sup> These electronic properties make it a compound of interest in the fields of materials science and medicinal chemistry.<sup>[1]</sup> Notably, it serves as an intermediate in the synthesis of the antitumor agent Gimeracil.<sup>[2]</sup>

## Physicochemical Properties

The physical and chemical properties of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** are summarized below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O	[1][2]
Molecular Weight	177.21 g/mol	[1]
Melting Point	130°C	[1][2]
Boiling Point	323.1°C	[1]
Density	1.078 g/cm <sup>3</sup>	[2]
Appearance	Orange Solid	[2]
Solubility	Soluble in chloroform and dichloromethane	[1][2]
pKa (Predicted)	8.21 ± 0.70	[2]
Storage Temperature	2-8°C	[2]

## Spectroscopic Data

While specific spectral data for the final compound is not detailed in the provided search results, characterization is typically performed using standard spectroscopic methods such as NMR, IR, and Mass Spectrometry. The structure of the compound suggests key expected signals. For instance, in <sup>1</sup>H NMR spectroscopy, characteristic signals for the dimethylamino, methoxy, and vinyl protons would be expected. In IR spectroscopy, prominent peaks corresponding to the C≡N (nitrile) and C=C (alkene) stretching vibrations would be anticipated.

## Experimental Protocols

### Synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

The synthesis is typically achieved through a two-step process involving a Knoevenagel condensation.[1]

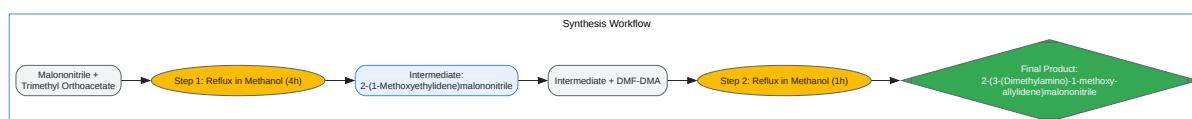
#### Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile

- Combine malononitrile (78.60 mmol) and trimethyl orthoacetate (86.46 mmol).[1]

- Reflux the mixture in methanol for 4 hours.[1]
- Isolate the product, 2-(1-methoxyethylidene)malononitrile, which presents as a light yellow liquid, using medium-pressure liquid chromatography (MPLC) with a gradient of ethyl acetate in hexane.[1]
- Confirm the structure of the intermediate via  $^1\text{H}$  NMR, expecting characteristic signals at  $\delta$  4.08 (s, 3H,  $\text{OCH}_3$ ) and  $\delta$  2.41 (s, 3H,  $\text{CH}_3$ ).[1]

#### Step 2: Synthesis of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile**

- Dissolve the intermediate from Step 1 (77.86 mmol) in methanol (120 mL).[1]
- Treat the solution with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (85.65 mmol).[1]
- Reflux the mixture for 1 hour.[1]
- After reflux, cool the mixture and concentrate it to yield the final product.[1]



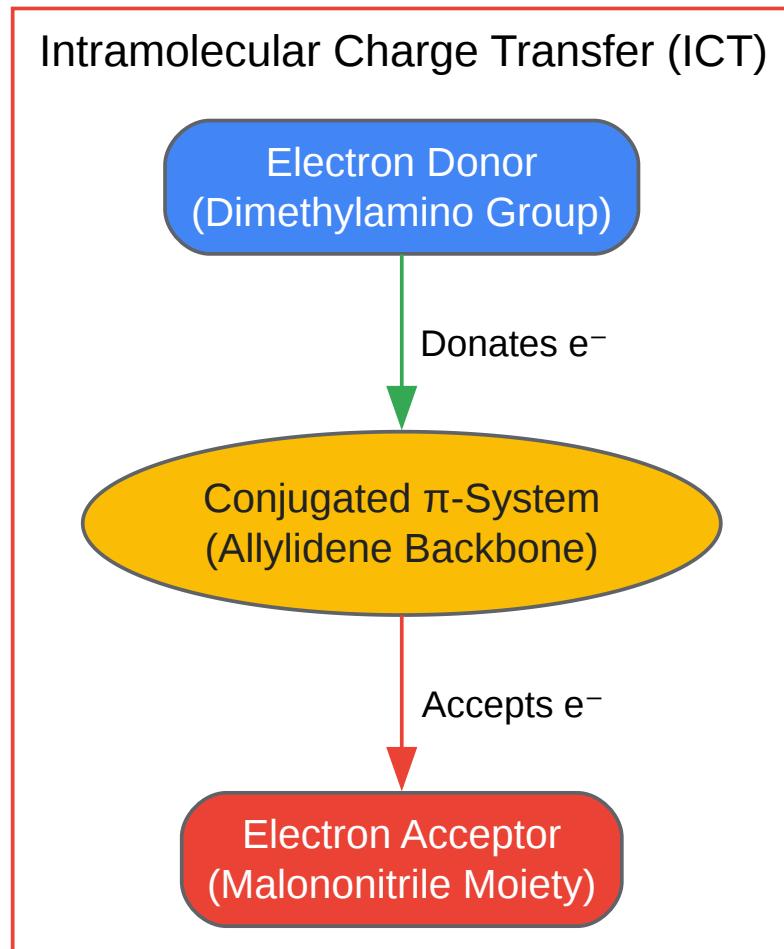
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Caption: Synthetic pathway for **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile**.

## Chemical Reactions and Properties

The unique electronic structure of this compound, characterized by its donor-acceptor system, is fundamental to its reactivity.

- Intramolecular Charge Transfer (ICT): The dimethylamino group serves as an electron-donating group, while the malononitrile moiety acts as an electron-accepting group. This arrangement facilitates intramolecular charge transfer, which is a key factor in its photophysical and biological activities.[\[1\]](#)
- Reactivity: The compound is susceptible to various chemical transformations:
  - Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.[\[1\]](#)
  - Reduction: Can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride.[\[1\]](#)
  - Nucleophilic Substitution: The dimethylamino group can be displaced by other nucleophiles in substitution reactions.[\[1\]](#)



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Caption: Diagram of the intramolecular charge transfer mechanism.

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## References

- 1. 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile | 95689-38-6 | Benchchem [benchchem.com]

- 2. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
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